molecular formula C13H14N2O B2812493 6-(3,4-Dimethylphenoxy)pyridin-3-amine CAS No. 953753-34-9

6-(3,4-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B2812493
CAS No.: 953753-34-9
M. Wt: 214.268
InChI Key: UTMLYKHXAYVJFU-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol It is a derivative of pyridine, substituted with a 3,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenoxy)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol and 3-aminopyridine.

    Reaction: The 3,4-dimethylphenol is reacted with a suitable halogenating agent to form 3,4-dimethylphenyl halide.

    Coupling Reaction: The 3,4-dimethylphenyl halide is then coupled with 3-aminopyridine in the presence of a base, such as potassium carbonate, and a palladium catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

6-(3,4-Dimethylphenoxy)pyridin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-Dimethylphenoxy)pyridin-3-amine
  • 6-(3,4-Dimethoxyphenoxy)pyridin-3-amine
  • 6-(3,4-Dichlorophenoxy)pyridin-3-amine

Uniqueness

6-(3,4-Dimethylphenoxy)pyridin-3-amine is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(3,4-dimethylphenoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-3-5-12(7-10(9)2)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLYKHXAYVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953753-34-9
Record name 6-(3,4-dimethylphenoxy)pyridin-3-amine
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